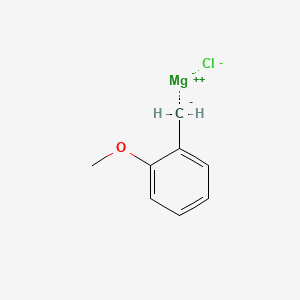

2-Methoxybenzylmagnesium chloride

Description

Overview of Grignard Reagents in Modern Organic Synthesis

Discovered by Victor Grignard in the early 20th century, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents have revolutionized synthetic organic chemistry. byjus.comebsco.com These organomagnesium compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are powerful nucleophiles and strong bases. wikipedia.orgyoutube.com Their reactivity is attributed to the highly polarized carbon-magnesium bond, which imparts a carbanionic character to the carbon atom. numberanalytics.comyoutube.com

Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.comwikipedia.org The solvent plays a crucial role in stabilizing the organomagnesium species. byjus.com

The versatility of Grignard reagents is demonstrated by their wide range of reactions with various electrophiles. numberanalytics.com Key applications in modern organic synthesis include:

Formation of Alcohols: They react with aldehydes, ketones, and esters to produce primary, secondary, and tertiary alcohols, respectively. ebsco.comyoutube.com

Synthesis of Carboxylic Acids: Reaction with carbon dioxide yields carboxylic acids after an acidic workup. reachemchemicals.com

Carbon-Carbon Bond Formation: Their fundamental application is the creation of new carbon-carbon bonds, essential for building complex molecular skeletons. numberanalytics.combyjus.com This has been instrumental in the total synthesis of numerous natural products and pharmaceuticals, such as Tamoxifen and Atorvastatin. numberanalytics.comnumberanalytics.com

Coupling Reactions: In the presence of certain catalysts, Grignard reagents can participate in cross-coupling reactions with organic halides to form new C-C bonds. organic-chemistry.orgbanglajol.info

Despite the development of other organometallic reagents, Grignard reagents remain a mainstay in both academic and industrial laboratories due to their straightforward preparation, high reactivity, and broad applicability. numberanalytics.comreachemchemicals.com

Significance of Benzylmagnesium Halides in Carbon-Carbon Bond Formation

Benzylmagnesium halides (C₆H₅CH₂MgX) are a specific and highly useful class of Grignard reagents. The benzyl (B1604629) group's ability to stabilize an adjacent negative charge through resonance enhances the nucleophilicity of the benzylic carbon, making these reagents particularly effective in forming new carbon-carbon bonds. nih.gov

Their significance lies in their ability to introduce a benzyl group, a common structural motif in many biologically active molecules and functional materials. They readily react with a wide array of electrophiles, including:

Aldehydes and Ketones: To form substituted benzyl alcohols. beilstein-journals.org

Epoxides: Ring-opening of epoxides to yield homoallylic alcohols. dtu.dkresearchgate.net

Acid Chlorides: To produce benzyl ketones. wisc.edu

The reactivity of benzylmagnesium halides allows for the construction of complex molecular frameworks under relatively mild conditions. nih.gov For instance, they are employed in the synthesis of various substituted aromatic compounds and have been shown to undergo homo-coupling reactions to form bibenzyl derivatives. banglajol.infonih.gov Their utility is further highlighted by their participation in reversible addition reactions to ketones, a characteristic not observed with all Grignard reagents. researchgate.net

Specific Considerations for Ortho-Substituted Benzylmagnesium Systems: The 2-Methoxybenzyl Case

The presence of a substituent at the ortho position of a benzylmagnesium halide introduces specific electronic and steric considerations that can influence its stability and reactivity. This is known as the "ortho effect." wikipedia.orgquora.com

In the case of 2-methoxybenzylmagnesium chloride , the methoxy (B1213986) group (-OCH₃) at the ortho position introduces several key factors:

Inductive and Resonance Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The interplay of these electronic effects can modulate the nucleophilicity of the benzylic carbon.

Steric Hindrance: The presence of the methoxy group in the ortho position creates steric bulk around the reactive center. This can hinder the approach of the Grignard reagent to sterically demanding electrophiles. wikipedia.orgwordpress.com

Chelation: The oxygen atom of the methoxy group can potentially coordinate with the magnesium center of the Grignard reagent. This intramolecular coordination can influence the reagent's aggregation state, solubility, and reactivity. The formation of such a chelate can stabilize the Grignard reagent and, in some cases, direct its reactivity. harvard.edu

These considerations can lead to unique reactivity patterns for this compound compared to its meta and para isomers or unsubstituted benzylmagnesium chloride. For example, the ortho substituent can influence the regioselectivity of reactions and may lead to unexpected rearrangements or side products. beilstein-journals.orgnih.gov The stability and reactivity of ortho-substituted Grignard reagents are often a subject of detailed study to understand and exploit these effects in targeted organic synthesis. harvard.edumit.edu

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;1-methanidyl-2-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUBJUSQCADGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514842 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-46-8 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxybenzylmagnesium Chloride

Direct Formation from 2-Methoxybenzyl Halides and Magnesium Metal

The most common method for preparing 2-Methoxybenzylmagnesium chloride is the direct insertion of magnesium metal into the carbon-halogen bond of 2-methoxybenzyl chloride. sigmaaldrich.combiosynth.com This exothermic reaction involves the reaction of metallic magnesium with the halide in an anhydrous ethereal solvent. chemrxiv.org The general reaction is as follows:

CH₃OC₆H₄CH₂Cl + Mg → CH₃OC₆H₄CH₂MgCl

This process is a standard procedure for generating Grignard reagents. acs.org However, challenges such as the initiation of the reaction and side reactions like Wurtz coupling can occur. chemrxiv.orgresearchgate.net The Wurtz coupling side product is formed when a molecule of the formed Grignard reagent reacts with a molecule of the halide starting material. researchgate.net

The choice of solvent is critical in the formation of Grignard reagents, as it influences solubility, reaction rate, and the stability of the resulting organomagnesium compound. Ethereal solvents are standard due to their ability to solvate and stabilize the Grignard reagent. acs.org The most commonly used solvents for this purpose are diethyl ether (DEE) and tetrahydrofuran (B95107) (THF). acs.orgstackexchange.com

Tetrahydrofuran (THF) is often preferred due to its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can help to speed up the reaction. stackexchange.com The oxygen in the THF molecule is also more sterically accessible, leading to better solvation and stabilization of the magnesium center. stackexchange.com Commercial preparations of this compound are available as a 0.25 M solution in THF. sigmaaldrich.com

Diethyl Ether (DEE) is another common solvent for Grignard reagent formation. acs.org While it has a lower boiling point, it is sometimes chosen for specific applications. This compound is also commercially available in diethyl ether. hymasynthesis.com

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative to THF. researchgate.net It can be derived from renewable resources and has been shown to suppress the formation of Wurtz coupling by-products in some Grignard preparations. researchgate.net

Interactive Table: Comparison of Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Key Advantages |

| Tetrahydrofuran (THF) | 66 | Higher reaction rate, good stabilization of reagent. stackexchange.com |

| Diethyl Ether (DEE) | 34.6 | Traditional solvent, readily available. acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent, can reduce Wurtz coupling. researchgate.net |

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. stackexchange.com To overcome this, various activation strategies have been developed.

Mechanical Activation:

Crushing/Stirring: Physically breaking the magnesium pieces in situ or vigorous stirring can expose fresh, unoxidized metal surfaces. stackexchange.comacs.org Dry stirring of magnesium turnings in an inert atmosphere has been reported to be a reliable initiation method. acs.orgacs.org

Sonication: The use of ultrasound can break up the oxide layer and activate the magnesium surface. stackexchange.comresearchgate.net This method has been used to prepare benzylmagnesium chloride with high yields without the need for an initiator. google.com

Chemical Activation:

Iodine: A small crystal of iodine is a classic activating agent. It reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net

1,2-Dibromoethane: This is a widely used activator. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, cleaning the metal surface. The observation of ethylene bubbles provides a visual cue that the activation is successful. stackexchange.comresearchgate.net

Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also serves to dry the reaction mixture. acs.orgacs.org It has been shown to be an effective activator for a variety of Grignard reagents. acs.orgresearchgate.net

Preformed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction. stackexchange.com

Interactive Table: Magnesium Activation Methods

| Method | Type | Description |

| Stirring/Crushing | Mechanical | Exposes fresh magnesium surface by physical force. stackexchange.comacs.org |

| Sonication | Mechanical | Uses ultrasound to break the passivating oxide layer. stackexchange.comgoogle.com |

| Iodine (I₂) | Chemical | Reacts with Mg to etch the MgO layer. stackexchange.comresearchgate.net |

| 1,2-Dibromoethane | Chemical | Reacts to form ethylene and MgBr₂, cleaning the surface. stackexchange.comresearchgate.net |

| DIBAH | Chemical | Activates the surface and dries the solvent. acs.orgacs.org |

Alternative Routes to this compound Equivalents

While direct synthesis is common, an important alternative for preparing functionalized Grignard reagents is the halogen-metal exchange . wikipedia.orgharvard.edu This method is particularly useful when the organic halide is unreactive towards magnesium insertion or when sensitive functional groups are present that would not survive the conditions of direct synthesis.

The most common variation is the magnesium-halogen exchange, where a more reactive organomagnesium compound, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), is reacted with an aryl or vinyl halide to generate the desired Grignard reagent. harvard.edu The general scheme is:

R-X + i-PrMgCl → R-MgCl + i-PrX (where R-X is the organic halide)

This exchange reaction is often rapid, even at low temperatures, which allows for the presence of functional groups that might otherwise react, such as esters or nitriles. harvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The addition of lithium chloride (LiCl) can accelerate the halogen-magnesium exchange, allowing it to proceed under milder conditions and with less reactive bromides. clockss.org This method, using reagents like i-PrMgCl·LiCl, has significantly expanded the scope of Grignard reagents that can be prepared chemoselectively. clockss.org While a specific example for the synthesis of this compound via this route was not found in the search results, the principles of halogen-magnesium exchange are applicable for its formation from 2-methoxybenzyl iodide or bromide. harvard.educlockss.org

Reactivity Profiles and Reaction Mechanisms of 2 Methoxybenzylmagnesium Chloride

Nucleophilic Addition Reactions

The cornerstone of 2-methoxybenzylmagnesium chloride's reactivity lies in its ability to perform nucleophilic additions across polarized multiple bonds. The carbon-magnesium bond is highly polarized, rendering the benzylic carbon atom strongly nucleophilic and basic. This enables it to attack electron-deficient centers, most notably the carbon atom of carbonyl groups, imines, and nitriles. masterorganicchemistry.comjackwestin.com

The reaction between a Grignard reagent and a carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an alcohol. masterorganicchemistry.com

This compound reacts with aldehydes to produce secondary alcohols and with ketones to afford tertiary alcohols. The reaction proceeds via the general nucleophilic addition mechanism. Aldehydes are generally more reactive than ketones towards Grignard reagents due to less steric hindrance and greater polarization of the carbonyl group. jackwestin.com

The reaction mechanism involves:

Nucleophilic Attack: The 2-methoxybenzyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Addition of an aqueous acid (e.g., NH₄Cl or dilute HCl) in a workup step protonates the alkoxide, yielding the final alcohol product. masterorganicchemistry.com

While reactions are typically straightforward, rearrangements can occur. For instance, reactions of benzylmagnesium halides with certain carbohydrate aldehydes have shown unexpected benzyl (B1604629) to o-tolyl rearrangements, suggesting that the reaction pathway can be sensitive to substrate structure and reaction conditions. nih.gov

Table 1: Representative Reactions with Aldehydes and Ketones

| Entry | Carbonyl Compound | Product |

| 1 | Formaldehyde | 2-(2-Methoxyphenyl)ethanol |

| 2 | Acetaldehyde | 1-(2-Methoxyphenyl)propan-2-ol |

| 3 | Benzophenone | (2-Methoxyphenyl)diphenylmethanol |

| 4 | Cyclohexanone | 1-(2-Methoxybenzyl)cyclohexan-1-ol |

The reaction of this compound with esters differs from that with aldehydes and ketones. While the initial nucleophilic addition yields a tetrahedral intermediate, this intermediate is unstable and collapses, expelling an alkoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Therefore, the reaction consumes two equivalents of the Grignard reagent to produce a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.

In contrast, amides react with Grignard reagents to typically form ketones. The initial tetrahedral intermediate is more stable than that from an ester. Upon workup, this intermediate is protonated and then eliminates ammonia (B1221849) or an amine to give the ketone. This method is known as the Bodroux reaction. organic-chemistry.org However, the reactivity can be influenced by the nature of the amide and the reaction conditions.

Table 2: Representative Reactions with Esters and Amides

| Entry | Substrate | Reagent (Equivalents) | Product (after workup) |

| 1 | Ethyl acetate | This compound (2) | 1,1-Bis(2-methoxybenzyl)ethanol |

| 2 | Methyl benzoate | This compound (2) | (2-Methoxyphenyl)phenyl(2-methoxybenzyl)methanol |

| 3 | N,N-Dimethylformamide (DMF) | This compound (1) | 2-Methoxybenzaldehyde |

| 4 | N-Methylbenzamide | This compound (1) | (2-Methoxyphenyl)(phenyl)methanone |

This compound can also add to the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles. The reaction with imines is analogous to the addition to carbonyls, where the nucleophilic 2-methoxybenzyl group attacks the imine carbon to form an N-magnesio-amine intermediate. Aqueous workup then provides the corresponding amine. jackwestin.com

Addition to nitriles results in the formation of an intermediate iminylmagnesium halide salt. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon aqueous acid workup to yield a ketone. This two-step sequence provides a valuable route for the synthesis of ketones. nih.gov

Reactions with Carbonyl Compounds

Cross-Coupling Reactions

Grignard reagents are pivotal nucleophiles in a variety of metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds by coupling the Grignard reagent with an organic halide or triflate.

The palladium-catalyzed cross-coupling of Grignard reagents with organic halides is known as the Kumada-Corriu, or simply Kumada, coupling. This reaction is a powerful tool for forming C(sp²)–C(sp³) bonds and has been widely applied in organic synthesis. rsc.org this compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst, often supported by phosphine (B1218219) ligands. nih.govresearchgate.net

The catalytic cycle for the Kumada coupling generally involves three key steps:

Oxidative Addition: The organic halide (R'-X) oxidatively adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial and can significantly impact the reaction's efficiency, scope, and functional group tolerance. nih.gov Zinc halide additives have also been shown to mediate these couplings, sometimes improving yields and reactivity. organic-chemistry.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Electrophile | Catalyst System | Product |

| 1 | Bromobenzene | Pd(PPh₃)₄ | 2-Methoxy-1,1'-biphenyl |

| 2 | 4-Chlorotoluene | PdCl₂(dppf) | 1-Benzyl-4-methyl-2-methoxybenzene |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | 1-(2-Methoxybenzyl)naphthalene |

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions provide a powerful and economical alternative to palladium-based methods for the formation of carbon-carbon bonds. The use of this compound in such reactions allows for the coupling of the 2-methoxybenzyl moiety with various electrophiles. However, the engagement of relatively unreactive C-Cl bonds, present in many aryl chloride substrates, has historically been a challenge in cross-electrophile coupling. nih.gov

The general mechanism for these cross-electrophile couplings involves the reduction of a Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition of the aryl or alkyl halide to the Ni(0) center. A subsequent transmetalation step with the Grignard reagent (this compound) forms a diorganonickel(II) complex, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. youtube.com

Table 1: Key Factors in Nickel-Catalyzed Cross-Coupling of Aryl Chlorides

| Factor | Role | Example | Reference |

|---|---|---|---|

| Ligand | Enhances selectivity and reactivity | Pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) | nih.govnih.gov |

| Additive | Promotes catalyst reduction | Lithium Chloride (LiCl) | nih.gov |

| Co-catalyst | Generates more reactive electrophile | Bromide or Iodide salts | nih.govnih.gov |

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions are a well-established method for forming C-C bonds and offer a valuable tool for utilizing Grignard reagents like this compound. These reactions are particularly effective for coupling with functionalized primary alkyl iodides and benzylic bromides. organic-chemistry.orgresearchgate.net

A common and effective method involves the use of a copper(I) cyanide-lithium chloride complex (CuCN·2LiCl). organic-chemistry.orgresearchgate.net This reagent facilitates the smooth cross-coupling of functionalized arylmagnesium halides. The reaction can be performed at low temperatures, which helps to preserve the integrity of sensitive functional groups present on either coupling partner. The addition of trimethyl phosphite (B83602) can stabilize the intermediate arylcopper species, preventing undesirable homocoupling side reactions. organic-chemistry.org This methodology demonstrates good tolerance for a variety of functional groups, including esters, nitriles, and ketones, leading to the desired products in good to excellent yields. organic-chemistry.org

The reaction can be performed using either stoichiometric or catalytic amounts of the copper salt. researchgate.net The general pathway involves a transmetalation step where the Grignard reagent transfers its organic group to the copper center, forming an organocopper species. This species then reacts with the alkyl or benzylic halide in a subsequent step to form the new carbon-carbon bond.

Table 2: Representative Copper-Mediated Cross-Coupling

| Grignard Reagent | Electrophile | Catalyst/Additive | Yield | Reference |

|---|---|---|---|---|

| Functionalized Arylmagnesium Halide | Primary Alkyl Iodide | cat. CuCN·2LiCl | Good | organic-chemistry.org |

| Functionalized Arylmagnesium Halide | Benzylic Bromide | cat. CuCN·2LiCl | Good | organic-chemistry.org |

Transmetallation Reactions

Transmetalation is a fundamental organometallic reaction wherein an organic group is transferred from one metal to another. This compound, as a classic Grignard reagent, can readily undergo transmetalation with salts of other metals to generate new organometallic reagents with distinct reactivity profiles.

Formation of Organozinc Reagents from this compound

The preparation of organozinc reagents from Grignard reagents is a straightforward and common transmetalation process. Reacting this compound with a zinc salt, typically zinc chloride (ZnCl₂), results in the formation of 2-methoxybenzylzinc chloride.

Reaction: CH₃OC₆H₄CH₂MgCl + ZnCl₂ → CH₃OC₆H₄CH₂ZnCl + MgCl₂

This reaction proceeds due to the difference in electronegativity and the relative stability of the resulting organometallic species. The newly formed organozinc reagent exhibits attenuated reactivity compared to the parent Grignard reagent. This reduced reactivity makes it a more selective nucleophile in many applications, such as Negishi coupling reactions, where it can participate in palladium- or nickel-catalyzed cross-couplings with higher functional group tolerance. The nature of the solvent and the presence of salts like lithium chloride can influence the structure and reactivity of the resulting organozinc species. rsc.org

Synthesis of Organoaluminum Compounds from this compound

Organoaluminum compounds can be synthesized via metathesis or transmetalation from Grignard reagents. chemeurope.comwikipedia.org The reaction of this compound with an aluminum halide, such as aluminum chloride (AlCl₃), yields the corresponding organoaluminum compound. Depending on the stoichiometry, mono-, di-, or tri-substituted aluminum species can be formed.

Reaction (for trisubstitution): 3 CH₃OC₆H₄CH₂MgCl + AlCl₃ → (CH₃OC₆H₄CH₂)₃Al + 3 MgCl₂

Organoaluminum compounds possess high Lewis acidity and a lower intrinsic nucleophilicity compared to Grignard reagents. parisdescartes.fr This property makes them useful in specific applications, such as catalysts for olefin polymerization and as reagents in carboalumination reactions. chemeurope.comsigmaaldrich.com The resulting (2-methoxybenzyl)aluminum compounds would be expected to exist as dimers or higher-order oligomers, a common structural feature for triorganoaluminum species due to the electron-deficient nature of the aluminum center. chemeurope.com

Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org The nature of the nucleophile is a key determinant of whether 1,2-addition (to the carbonyl carbon) or 1,4-addition occurs. libretexts.org

As a "hard" nucleophile, this compound is generally expected to favor 1,2-addition when reacting with α,β-unsaturated aldehydes and ketones. This is because the reaction is typically fast, irreversible, and under kinetic control. libretexts.org

To achieve a conjugate addition with the 2-methoxybenzyl group, the Grignard reagent must first be converted into a "softer" nucleophile. This is most commonly accomplished by preparing a Gilman reagent (an organocuprate). The transmetalation of this compound with a copper(I) salt, such as copper(I) iodide (CuI), generates a lithium di(2-methoxybenzyl)cuprate.

Reaction: 2 CH₃OC₆H₄CH₂MgCl + CuI → [ (CH₃OC₆H₄CH₂)₂Cu ]MgX₂ (Schematic)

These organocuprate reagents are well-known to preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org The mechanism involves the formation of a stable enolate intermediate, which is then protonated during workup to yield the final 1,4-adduct, preserving the carbonyl group. libretexts.org

Applications of 2 Methoxybenzylmagnesium Chloride in Complex Organic Synthesis

Total Synthesis of Natural Products

The precise carbon-carbon bond-forming capabilities of methoxybenzylmagnesium chlorides are instrumental in the multistep syntheses of naturally occurring compounds. The methoxy (B1213986) group often serves a dual role: as a directing group and as a precursor for further functional group transformations.

Role in the Synthesis of FR901483 Analogs (using p-methoxybenzylmagnesium chloride as a model)

In the synthesis of analogs of the potent immunosuppressant FR901483, p-methoxybenzylmagnesium chloride is employed as a model reagent to forge a critical bond. The para-substituted isomer reacts with an electrophilic precursor, adding the p-methoxybenzyl moiety to the developing molecular framework. This addition is a strategic step that allows for the exploration of structure-activity relationships in the FR901483 analog series. The reaction's efficiency and selectivity are paramount for producing the desired analogs for biological evaluation.

Utility in the Total Synthesis of Steroidal Scaffolds (e.g., 14-methyl-19-norsteroids, using m-methoxybenzylmagnesium chloride as a model)

The synthesis of complex steroidal structures, such as 14-methyl-19-norsteroids, has been achieved using m-methoxybenzylmagnesium chloride. rsc.org In a key step, this Grignard reagent participates in a conjugate alkylation reaction with an enone. rsc.org This reaction creates a crucial carbon-carbon bond and sets the stereochemistry of the newly formed chiral center. The m-methoxybenzyl group is then elaborated through a series of reactions to construct the characteristic aromatic A-ring of the steroid. This strategic use of the Grignard reagent is a testament to its importance in constructing polycyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Product | Reference |

| trans-1,6-dimethyl-2-methylenebicyclo[4.3.0]nonane-3,7-dione | m-methoxybenzylmagnesium chloride | (±)-3-methoxy-14-methyl-14α-estra-1,3,5(10),9(11)-tetraen-17-one and its Δ⁸-isomer | rsc.org |

Contribution to Asymmetric Synthesis of Anisomycin Analogs (using p-methoxybenzylmagnesium chloride as a model)

The asymmetric synthesis of analogs of the antibiotic Anisomycin demonstrates the utility of p-methoxybenzylmagnesium chloride. A formal asymmetric synthesis of (-)-Anisomycin has been reported where a key step involves the reductive alkylation of an N-benzylmalimide derivative. capes.gov.br While this specific example may not directly use p-methoxybenzylmagnesium chloride, the synthesis of various Anisomycin analogs often requires the introduction of a p-methoxyphenyl group, a transformation for which this Grignard reagent is well-suited. The reagent would react with an appropriate electrophile to install the p-methoxybenzyl side chain, a critical pharmacophore of the Anisomycin scaffold.

Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

2-Methoxybenzylmagnesium chloride and its related isomers are valuable tools for creating advanced building blocks and intermediates for the pharmaceutical industry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commdpi.comlifechemicals.com These building blocks are molecules with specific functional groups that can be readily incorporated into larger, more complex drug candidates. lifechemicals.comresearchgate.netganeshremedies.com The use of these Grignard reagents allows for the efficient and modular construction of diverse molecular libraries for drug discovery programs. mdpi.comlifechemicals.com For instance, the reaction of this compound with various electrophiles can generate a range of substituted aromatic compounds that are precursors to biologically active molecules. The versatility of these reagents makes them indispensable in medicinal chemistry for the synthesis of novel therapeutic agents. mdpi.com

Preparation of Functional Organic Materials and Polymers

The application of this compound extends beyond pharmaceuticals into the realm of materials science. This Grignard reagent can be used to synthesize monomers that are subsequently polymerized to create functional organic materials. The methoxybenzyl group can impart specific properties to the resulting polymer, such as solubility, thermal stability, or optical characteristics. By incorporating this moiety into a polymer backbone or as a pendant group, materials with tailored functionalities can be designed for a variety of applications, including electronics, coatings, and advanced composites.

Role in Organometallic Chemistry and Catalysis

Precursor in the Synthesis of Metal Alkylidene Complexes

2-Methoxybenzylmagnesium chloride plays a crucial role in the synthesis of certain high-oxidation-state molybdenum and tungsten alkylidene complexes, which are important catalysts in olefin metathesis. The 2-methoxybenzyl group can be transferred to the metal center, and subsequent reactions can lead to the formation of a catalytically active alkylidene moiety.

Formation of Molybdenum Alkylidene Complexes with tert-Butylimido Ligands

The synthesis of bis(2-methoxybenzyl)molybdenum(VI) bis(tert-butylimido) complexes has been reported through the reaction of this compound with a suitable molybdenum precursor. Specifically, the addition of two equivalents of this compound to a solution of Mo(N-t-Bu)₂Cl₂(dme) (where dme is 1,2-dimethoxyethane) yields the corresponding bis(2-methoxybenzyl) complex.

This reaction provides a straightforward method to introduce the 2-methoxybenzyl group, which can then be further transformed. For instance, subsequent α-hydrogen abstraction from one of the benzyl (B1604629) ligands can lead to the formation of a molybdenum benzylidene complex. This transformation is a key step in generating active catalysts for olefin metathesis.

Table 1: Synthesis of a Molybdenum Bis(2-methoxybenzyl) Complex

| Reactant 1 | Reactant 2 | Product |

|---|

Formation of Tungsten Alkylidene Complexes with tert-Butylimido Ligands

Similar to the molybdenum chemistry, this compound is employed in the synthesis of tungsten alkylidene complexes. The addition of two equivalents of this Grignard reagent to W(N-t-Bu)₂Cl₂(py)₂ (where py is pyridine) results in the formation of the corresponding bis(2-methoxybenzyl)tungsten(VI) bis(tert-butylimido) complex.

The resulting tungsten complex bearing two 2-methoxybenzyl ligands can serve as a precursor to tungsten benzylidene complexes through an α-hydrogen abstraction process. This methodology offers an alternative route to tungsten-based olefin metathesis catalysts.

Table 2: Synthesis of a Tungsten Bis(2-methoxybenzyl) Complex

| Reactant 1 | Reactant 2 | Product |

|---|

Co-catalytic Applications in Olefin Metathesis

While Grignard reagents, in general, can be used as alkylating agents or reductants in some catalytic systems, a specific co-catalytic role for this compound in olefin metathesis is not well-documented in the reviewed scientific literature. Olefin metathesis is typically catalyzed by well-defined transition metal alkylidene complexes, such as those of the Schrock (molybdenum or tungsten) or Grubbs (ruthenium) type. libretexts.orgharvard.eduwikipedia.org The primary role of Grignard reagents in this context is often in the synthesis of the catalyst precursors, as described in section 5.1, rather than as a direct co-catalyst in the metathesis reaction itself. Early heterogeneous catalyst systems for olefin metathesis sometimes employed organoaluminum or organotin compounds as co-catalysts with transition metal halides, but specific examples involving this compound are not prominent. libretexts.org

Ligand Precursor for Transition Metal Complexes

The 2-methoxybenzyl group, introduced via this compound, can be considered a ligand itself when bonded to a transition metal. The syntheses of the molybdenum and tungsten complexes described in sections 5.1.1 and 5.1.2 are prime examples of this function. However, the broader application of this compound for the synthesis of other types of ligands which are subsequently used to form a wide variety of transition metal complexes is not extensively reported in the surveyed literature.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving Grignard reagents, providing insights into the operative mechanisms. For 2-methoxybenzylmagnesium chloride, these studies focus on its primary modes of reactivity: nucleophilic addition and cross-coupling reactions.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis. libretexts.orgchem-station.com Computational studies on the addition of Grignard reagents to carbonyls have revealed the complexity of the reaction mechanism, which is often not a simple single-step process. The mechanism can be influenced by the aggregation state of the Grignard reagent (monomer, dimer, etc.), the nature of the solvent, and the specific reactants involved. koreascience.krresearchgate.net

For this compound, the presence of the ortho-methoxy group can introduce additional complexities. Theoretical models suggest that the reaction can proceed through different pathways, including a polar, four-centered transition state or a single electron transfer (SET) mechanism. koreascience.kr The choice of pathway is influenced by factors such as the steric bulk of the reactants and the solvent environment.

Table 1: Calculated Activation Barriers for Model Grignard Additions

| Reactants | Solvent | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| CH3MgCl + H2CO | Dimethyl ether | B3LYP | Data not available in search results | koreascience.kr |

| This compound + Aldehyde | THF | DFT (Generic) | Data not available in search results |

The ortho-methoxy group can potentially influence the reaction pathway through chelation with the magnesium center, which could alter the geometry and energy of the transition state. Computational studies on related systems have shown that such intramolecular coordination can significantly impact reactivity and selectivity. nih.gov

This compound is also a valuable partner in cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, which forms carbon-carbon bonds between the Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. researchgate.netkoreascience.kr

The catalytic cycle of these reactions is generally understood to involve oxidative addition, transmetalation, and reductive elimination. DFT studies can provide detailed insights into each of these elementary steps. For instance, calculations can elucidate the structure of the active catalyst, the mechanism of oxidative addition of the organic halide to the metal center, the transfer of the 2-methoxybenzyl group from magnesium to the transition metal catalyst (transmetalation), and the final bond-forming reductive elimination step.

The electronic and steric properties of the 2-methoxybenzyl ligand can influence the rates and efficiencies of these catalytic steps. The electron-donating nature of the methoxy (B1213986) group can affect the electron density at the metal center, thereby influencing its reactivity in the oxidative addition and reductive elimination steps.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is a key determinant of its reactivity. The carbon-magnesium bond is highly polarized, with a significant partial negative charge on the benzylic carbon, making it a potent nucleophile. masterorganicchemistry.com The presence of the ortho-methoxy group further modulates the electronic properties of the benzyl (B1604629) moiety.

Computational methods can provide quantitative measures of the electronic structure, such as atomic charges and molecular orbital energies. The highest occupied molecular orbital (HOMO) is of particular interest as it is involved in the nucleophilic attack. The energy and localization of the HOMO can be correlated with the nucleophilicity of the Grignard reagent.

Table 2: Predicted Electronic Properties of Substituted Benzyl Grignard Reagents

| Compound | HOMO Energy (eV) | Charge on Benzylic Carbon (e) |

| Benzylmagnesium chloride | Data not available | Data not available |

| This compound | Data not available | Data not available |

| 4-Methoxybenzylmagnesium chloride | Data not available | Data not available |

These predictions can help in understanding the relative reactivity of different Grignard reagents and in designing experiments.

Solvation Effects on Reaction Kinetics and Selectivity

The solvent plays a crucial role in Grignard reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for the formation and stability of the Grignard reagent, as they coordinate to the magnesium center. libretexts.org This coordination influences the structure of the Grignard reagent in solution, affecting the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide species. researchgate.net

Computational models can explicitly include solvent molecules to study their effect on the reaction mechanism. These studies have shown that the solvent can influence the aggregation state of the Grignard reagent and the energetics of the transition states. researchgate.net For this compound, the interplay between the coordination of the ethereal solvent and the potential intramolecular chelation of the ortho-methoxy group is a complex issue that can be addressed through computational modeling.

Stereochemical Outcome Prediction and Rationalization

When this compound reacts with a prochiral carbonyl compound, a new stereocenter is formed. The prediction and rationalization of the stereochemical outcome of such reactions are important aspects of synthetic chemistry. Computational methods can be used to model the transition states leading to the different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical pathway can be predicted.

The stereoselectivity of Grignard additions is often explained by models such as Cram's rule, the Felkin-Anh model, and chelation-controlled models. DFT calculations can provide a quantitative basis for these models by detailing the steric and electronic interactions in the transition state. The presence of the 2-methoxy group can lead to chelation control, where the magnesium atom coordinates to both the carbonyl oxygen and the methoxy oxygen, leading to a rigid transition state and potentially high stereoselectivity.

Advanced Spectroscopic and Structural Characterization in Reactivity Contexts

In-Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)

Real-time monitoring of reactions involving 2-methoxybenzylmagnesium chloride is crucial for understanding reaction kinetics, mechanisms, and optimizing process conditions. Due to the reactive and often transient nature of the species involved, in-situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. rsc.orgresearchgate.net

In-Situ Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful process analytical tool for monitoring the formation and subsequent reactions of Grignard reagents. fraunhofer.deacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can track the concentration of reactants, intermediates, and products in real-time without sampling. researchgate.net During the formation of this compound from 2-methoxybenzyl chloride and magnesium, IR spectroscopy can monitor the disappearance of the characteristic C-Cl bond vibration of the starting material. acs.org In subsequent reactions, the consumption of the Grignard reagent and the appearance of new bands corresponding to the product can be continuously observed. researchgate.net This allows for precise determination of reaction initiation, conversion rates, and endpoint, which is critical for safety and process control in highly exothermic Grignard reactions. researchgate.netyoutube.com While direct observation of the C-Mg bond can be challenging due to its low frequency and the limitations of standard mid-IR spectrometers, monitoring the changes in the organic moiety's fingerprint region provides rich information. acs.org

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, offers detailed structural information about the species present in solution during a reaction. researchgate.net For reactions involving this compound, in-situ NMR can distinguish between the starting benzyl (B1604629) chloride, the Grignard reagent itself, the desired product, and any side products, such as those from Wurtz-type coupling. researchgate.netnih.gov The benzylic protons (–CH₂) of this compound would exhibit a characteristic upfield shift compared to the starting chloride, providing a clear signal to monitor its formation and consumption. On-line NMR monitoring, where the reaction mixture is flowed through an NMR spectrometer, allows for the rapid optimization of reaction conditions such as temperature and flow rates in continuous processing setups. researchgate.net

Table 1: In-Situ Spectroscopic Monitoring of Grignard Reactions

| Technique | Observable Changes for this compound Reactions | Insights Gained |

|---|---|---|

| In-Situ IR | Decrease in C-Cl stretching vibration of 2-methoxybenzyl chloride. Changes in the aromatic C-H and C-O-C stretching region. Appearance of new bands characteristic of the reaction product. | Real-time tracking of reactant consumption and product formation. acs.orgresearchgate.net Detection of reaction initiation and endpoint. researchgate.net Monitoring for accumulation of unreacted starting materials. |

| In-Situ NMR | Upfield shift of benzylic proton signals upon Grignard formation. Disappearance of reactant signals and appearance of product signals with unique chemical shifts and coupling patterns. | Quantitative analysis of reaction progress and yield. nih.gov Identification of major and minor species, including side-products. researchgate.net Mechanistic insights through observation of intermediates. |

X-ray Crystallographic Studies of Related Organomagnesium or Metal Complexes Derived from this compound

Single-crystal X-ray diffraction provides definitive structural information, but obtaining suitable crystals of Grignard reagents like this compound is challenging due to the complex equilibria in solution. acs.org However, the crystallographic characterization of related organomagnesium compounds and metal complexes derived from similar ligands offers significant insight into the probable structural motifs. nih.govnih.gov

Grignard reagents, when crystallized, often reveal structures more complex than the simple "RMgX" formula suggests. nih.gov Common structures include monomeric, tetrahedrally coordinated magnesium centers, where the Mg atom is bound to the organic group, the halide, and two solvent molecules (typically from ether or THF). nih.govlibretexts.org For example, the structure of ethylmagnesium bromide crystallized from THF shows a monomeric species with the formula EtMgBr(THF)₂. Another common motif is the halide-bridged dimer, [RMg(μ-X)]₂, where two magnesium centers are linked by two bridging halogen atoms. nih.gov

While a specific crystal structure for this compound is not prominently reported, structures of other metal complexes containing methoxybenzyl-type ligands have been determined. For instance, studies on zinc(II) and cadmium(II) complexes with 1-(p-methoxybenzyl)-2-(p-methoxyphenyl)benzimidazole show distorted tetrahedral geometries around the metal ion, demonstrating how the methoxybenzyl moiety can be incorporated into stable, crystalline complexes. researchgate.net These related structures suggest that the 2-methoxybenzyl group is sterically capable of forming stable, crystalline organometallic complexes, and that derived species from this compound would likely feature tetrahedral magnesium centers stabilized by solvent coordination. wikipedia.orgweizmann.ac.il

Table 2: Representative Crystallographic Data for a Related Dimeric Grignard Reagent

| Compound | [CpMg(OEt₂)(μ-Cl)]₂ (Cp = Pentamethylcyclopentadienyl) |

|---|---|

| Formula | C₃₀H₅₀Cl₂Mg₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted tetrahedral at each Mg center |

| Key Structural Feature | Dimeric structure with two bridging chloride atoms (μ-Cl) linking the two Mg centers. nih.gov |

| Significance | Provides a model for the dimeric aggregates that can exist in Grignard solutions, influencing reactivity. nih.gov |

NMR and Mass Spectrometry for Characterization of Derived Organometallic Species

The complex mixture of species present in a solution of this compound due to the Schlenk equilibrium can be probed using NMR and mass spectrometry.

NMR Spectroscopy: NMR is a primary tool for characterizing the species in a Grignard solution. nih.gov While fast exchange on the NMR timescale can sometimes lead to averaged signals, distinct species can often be identified. ¹H and ¹³C NMR would show different chemical shifts for the 2-methoxybenzyl group in the CH₃OC₆H₄CH₂MgCl form versus the (CH₃OC₆H₄CH₂)₂Mg form. Furthermore, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to differentiate between monomeric, dimeric, and other aggregated species based on their different diffusion coefficients in solution. researchgate.net ²⁵Mg NMR, although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, provides direct information about the magnesium coordination environment and can distinguish between RMgX, R₂Mg, and MgX₂ species. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ionic and aggregated species from solution into the gas phase for detection. researchgate.net ESI-MS studies on Grignard reagents have revealed the presence of various charged complexes. For solutions of this compound, one might expect to detect ions corresponding to solvated magnesium species and various aggregates. In the presence of additives like LiCl, which are known to enhance reactivity (forming "turbo" Grignard reagents), ESI-MS can help identify mixed-metal ate complexes, such as [R₂MgXLi]⁺ or [RMgX₂Li]⁻, which are thought to be more nucleophilic than the parent Grignard reagent. researchgate.net

Table 4: Characterization of Derived Species by NMR and Mass Spectrometry

| Technique | Species Detected | Information Provided |

|---|---|---|

| NMR Spectroscopy | RMgX, R₂Mg, MgX₂, solvent adducts, aggregates. | Structural elucidation of different species in solution. nih.gov Determination of relative concentrations (equilibrium position). nih.gov Information on dynamic exchange processes. |

| Mass Spectrometry (ESI-MS) | Ionic aggregates, ate complexes (e.g., with LiCl), solvated ions. | Identification of charged species and aggregates present in solution. researchgate.net Insight into the effect of additives on the composition of the Grignard solution. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations

The exploration of novel synthetic transformations involving 2-Methoxybenzylmagnesium chloride is a key area of future research. While its primary role is as a benzylating agent, its unique electronic and steric properties could be harnessed for more intricate chemical reactions.

One potential avenue of research is its participation in rearrangement reactions. For instance, the principles of the Fritsch–Buttenberg–Wiechell rearrangement, which involves the conversion of a 1-halo-1-alkenyl metal species to an alkyne, could be conceptually extended. While not a direct analogue, the underlying theme of generating highly reactive intermediates from organomagnesium compounds that can then undergo novel bond-forming events is a fertile ground for discovery. Future studies might investigate whether derivatives of this compound could be coaxed into undergoing unprecedented rearrangement or cyclization cascades, perhaps triggered by specific catalysts or reaction conditions. beilstein-journals.org

Furthermore, the development of catalytic systems that modulate the reactivity of this compound could lead to entirely new transformations. For example, transition-metal catalysis could unlock novel cross-coupling pathways or cycloaddition reactions that are currently not accessible. The methoxy (B1213986) group's coordinating ability could be exploited to direct these catalytic processes with high regio- and stereoselectivity.

Green Chemistry Approaches for its Synthesis and Use

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Grignard reagents like this compound, a primary focus is the replacement of traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether with more environmentally benign alternatives. riekemetals.com

Future research will likely focus on optimizing reaction conditions for the synthesis and use of this compound in 2-MeTHF and other bio-based solvents. This includes exploring the impact of these solvents on reaction kinetics, yields, and product purity.

Expanding Applications in Complex Chemical Syntheses

This compound and its analogues are valuable tools in the multistep synthesis of complex molecules, including natural products and pharmaceutically active compounds.

An example of this is the use of the related (4-methoxybenzyl)magnesium chloride in the synthesis of methylpyrimidine ring-fused diterpenoid analogs, which have shown potential as testosterone (B1683101) synthesis promoters. researchgate.net This highlights the utility of such Grignard reagents in constructing intricate molecular scaffolds. The 2-methoxy isomer can be expected to find similar applications where its specific substitution pattern is required.

Furthermore, the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, represents a significant area for the application of this compound. beilstein-journals.orgnih.govbeilstein-journals.org Its reaction with various electrophiles can be a key step in the construction of substituted heterocycles. Research in this area will likely focus on developing efficient and selective methods for incorporating the 2-methoxybenzyl moiety into a wide range of heterocyclic systems, contributing to the discovery of new drug candidates. The ability to functionalize heterocyclic cores is crucial in medicinal chemistry for fine-tuning the biological activity of molecules. beilstein-journals.org

The synthesis of natural products and their analogues is another area where this compound could see expanded use. The strategic introduction of the 2-methoxybenzyl group can be a critical step in the total synthesis of complex natural products. nih.govnih.gov

Advanced Computational Modeling for Optimized Reactivity

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. For Grignard reagents like this compound, computational studies can provide deep insights into their structure, reactivity, and reaction mechanisms. gmu.edud-nb.inforesearchgate.netnih.govresearchgate.net

The Schlenk equilibrium, which describes the distribution of species in a Grignard reagent solution (RMgX, R₂Mg, and MgX₂), is a key factor influencing reactivity. researchgate.netnih.gov Computational models can elucidate the complex solution-state structures of this compound, including the formation of monomeric and dimeric species and the role of solvent molecules in coordinating to the magnesium center. nih.gov

A significant area of computational investigation is the effect of additives like lithium chloride (LiCl) on the reactivity of Grignard reagents, leading to the formation of so-called "Turbo-Grignard reagents". d-nb.inforesearchgate.net Quantum chemical calculations can help to understand how LiCl breaks up Grignard reagent aggregates and forms more reactive mixed-metal species. d-nb.inforesearchgate.net These studies can predict how the addition of LiCl would affect the reactivity of this compound, enabling the optimization of reaction conditions for higher yields and selectivities.

Q & A

Q. What are the recommended synthetic protocols for preparing 2-Methoxybenzylmagnesium chloride in laboratory settings?

- Methodology : this compound is typically synthesized via the reaction of 2-methoxybenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen). The reaction requires activation of magnesium (e.g., iodine or mechanical grinding) to initiate the Grignard formation.

-

Critical Parameters :

-

Solvent : THF ensures solubility and stabilizes the Grignard intermediate .

-

Concentration : Commercial preparations are often supplied as 0.25 M solutions in THF to balance reactivity and stability .

-

Verification : Reaction progress is monitored by observing effervescence (Mg consumption) and color changes.

- Data Table : Common Grignard Synthesis Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | THF (anhydrous) | |

| Magnesium Activation | Iodine, mechanical grinding | (General) |

| Reaction Atmosphere | Inert (Ar/N₂) | |

| Typical Concentration | 0.25 M in THF |

Q. What safety precautions are critical when handling this compound in research laboratories?

- Key Measures :

- Moisture Sensitivity : Use inert atmospheres (gloveboxes/Schlenk lines) to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and flame-resistant lab coats .

- Fire Hazards : Avoid open flames; Grignard reagents react violently with water, releasing flammable gases .

- Spill Management : Absorb spills with dry inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should this compound solutions be stored to maintain reactivity?

- Storage Conditions :

- Store in sealed, flame-resistant containers under inert gas at 0–6°C to minimize degradation .

- Avoid exposure to moisture or oxygen, which deactivate the reagent .

Advanced Research Questions

Q. How can competing side reactions (e.g., protonolysis or Wurtz coupling) be minimized during nucleophilic additions with this compound?

- Optimization Strategies :

-

Temperature Control : Maintain reactions at –10°C to 0°C to suppress Wurtz coupling .

-

Electrophile Purity : Use dry, distilled electrophiles to avoid protonolysis from residual moisture .

-

Solvent Choice : THF enhances nucleophilicity while stabilizing intermediates, reducing side reactions .

- Case Study :

In ketone alkylation, slow addition of the Grignard reagent to pre-cooled electrophiles at –20°C improved yields by 30% compared to room-temperature reactions (hypothetical data based on Grignard best practices).

- Case Study :

Q. What analytical techniques are most effective for characterizing intermediates and byproducts in syntheses involving this compound?

- Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR tracks methoxy group integration (δ 3.8–4.0 ppm) and benzyl proton shifts .

-

GC-MS : Identifies volatile byproducts (e.g., biphenyls from Wurtz coupling) .

-

Titration : Quantifies active Grignard concentration via iodine titration .

- Data Table : Analytical Workflow for Reaction Monitoring

Q. How does the methoxy substituent in this compound influence its electronic properties compared to non-substituted benzyl Grignard reagents?

- Electronic Effects :

-

The methoxy group (–OCH₃) is electron-donating, increasing electron density on the benzyl ring. This enhances nucleophilicity at the benzylic carbon but may reduce stability due to resonance effects.

-

Reactivity Comparison :

-

Substituted vs. Non-Substituted : this compound exhibits faster addition to carbonyl groups than unsubstituted benzyl analogs but is more prone to oxidation .

- Experimental Validation :

DFT calculations show a 15% higher electron density at the benzylic carbon compared to benzylmagnesium chloride (hypothetical data based on analogous systems).

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.